Methoxymethyl propionate
Overview
Description
Methoxymethyl propionate, also known as propanoic acid, methoxymethyl ester, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a faint, pleasant odor. This compound is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methoxymethyl propionate, also known as Methyl 3-methoxypropionate, is an organic compound . .
Mode of Action
It’s known that the compound can undergo reactions with nitrogen dioxide . The reaction of this compound with nitrogen dioxide can produce two stable association intermediates, CH3OCH2NO2 and CH3OCH2ONO .
Biochemical Pathways
It’s known that propionate, a related compound, can be metabolized through several pathways, including the succinate pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 11813 , which may influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can undergo reactions with nitrogen dioxide, producing two stable association intermediates .
Action Environment
It’s known that the compound is a liquid at room temperature , which may influence its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethyl propionate can be synthesized through several methods. One common method involves the reaction of dimethoxymethane with propionic anhydride in the presence of a catalyst such as Amberlyst 15. The reaction mixture is heated to reflux, and the propionic anhydride is added rapidly, causing an exothermic reaction. The mixture is then filtered and distilled to obtain this compound with a high yield and purity .
Another method involves the reaction of methanol with sodium methoxide as a catalyst, followed by the addition of methyl acrylate. The reaction is carried out at a controlled temperature, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification methods, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methoxymethyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanol and propionic acid.
Esterification: It can react with alcohols to form different esters.
Transesterification: this compound can undergo transesterification reactions with other esters to form new ester compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Alcohols, acid catalysts.
Transesterification: Other esters, catalysts such as sodium methoxide.
Major Products Formed
Hydrolysis: Methanol and propionic acid.
Esterification: Various esters depending on the alcohol used.
Transesterification: New ester compounds.
Scientific Research Applications
Methoxymethyl propionate has several applications in scientific research:
Comparison with Similar Compounds
Methoxymethyl propionate can be compared with other similar compounds such as:
Methyl 3-methoxypropionate: Similar in structure but with different reactivity and applications.
Ethyl propionate: Another ester with different physical and chemical properties.
Propyl propionate: Similar ester with variations in solvent properties and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
methoxymethyl propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCSMHIPYRALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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